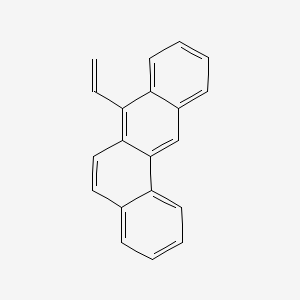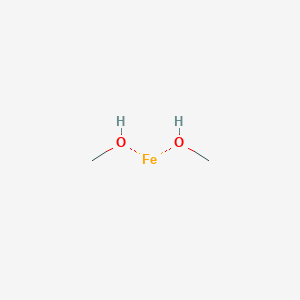![molecular formula C11H18N2O2 B13792845 4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol](/img/structure/B13792845.png)
4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol is an organic compound with the molecular formula C11H18N2O2 It is characterized by the presence of a benzene ring substituted with a dimethylaminoethyl group and a hydroxyl group at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the efficiency and scalability of the production process, ensuring high purity and yield of the final product .
化学反応の分析
Types of Reactions
4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
類似化合物との比較
Similar Compounds
4-(2-Methylaminoethyl)benzene-1,2-diol: Similar in structure but with a methylaminoethyl group instead of a dimethylaminoethyl group.
Dopamine: A well-known neurotransmitter with a similar benzene-1,2-diol structure but different substituents.
Uniqueness
4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol is unique due to its specific substituents, which confer distinct chemical and biological properties. Its dimethylaminoethyl group allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C11H18N2O2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
4-[[2-(dimethylamino)ethylamino]methyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H18N2O2/c1-13(2)6-5-12-8-9-3-4-10(14)11(15)7-9/h3-4,7,12,14-15H,5-6,8H2,1-2H3 |
InChIキー |
LCBTUDIELATKFG-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNCC1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


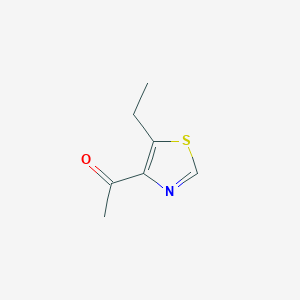
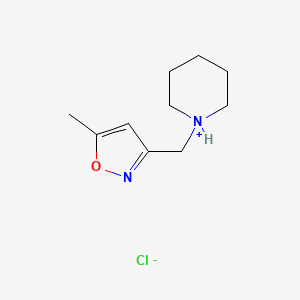
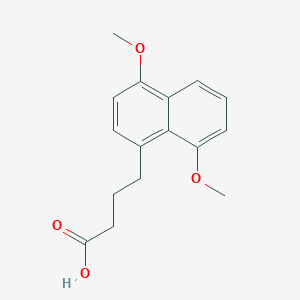
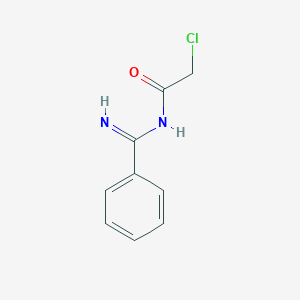
![Acetic acid, [3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13792797.png)
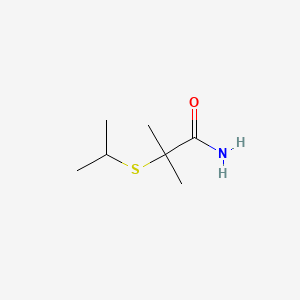
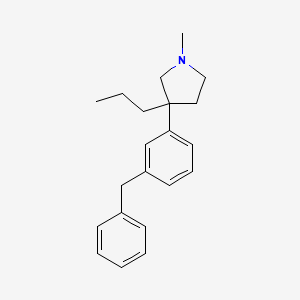
![4,8-Methano-1H-pyrrolo[3,2-c]azocine(9CI)](/img/structure/B13792804.png)
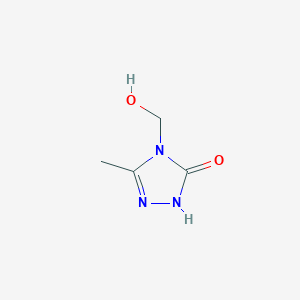
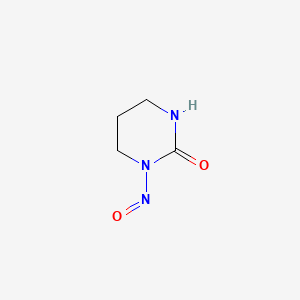

![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13792832.png)
